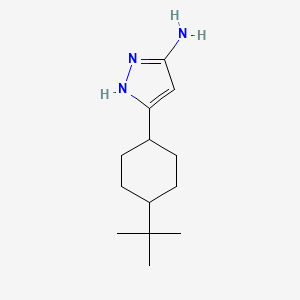

3-(4-tert-butylcyclohexyl)-1H-pyrazol-5-amine

Overview

Description

“4-tert-Butylcyclohexyl acetate” has been evaluated as a fragrance ingredient. Its toxicologic and dermatological analysis has been reported . Cis and trans forms of this compound are widely used as a perfume for cosmetics including soaps .

Molecular Structure Analysis

The molecular formula of “4-tert-Butylcyclohexyl acetate” is CH3CO2C6H10C(CH3)3 . The structure is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The reaction of “4-tert-Butylcyclohexanol” in competitive Oppenauer oxidation experiments in the presence of zeolite BEA as a stereoselective catalyst is mentioned . Only the cis-isomer is selectively converted to the corresponding ketone, whereas the trans-isomer remains unchanged .Physical And Chemical Properties Analysis

The physical properties of “4-tert-Butylcyclohexyl acetate” include a boiling point of 228-230 °C/25 mmHg (lit.), a density of 0.934 g/mL at 25 °C (lit.), and a refractive index n20/D 1.452 (lit.) .Scientific Research Applications

Synthesis and Characterization : Researchers have developed efficient methods for synthesizing derivatives of pyrazole compounds, including those similar to "3-(4-tert-butylcyclohexyl)-1H-pyrazol-5-amine". These methods are noted for their operational ease and short reaction times, contributing to the efficient production of pyrazole derivatives for various applications (Becerra, Rojas, & Castillo, 2021).

Catalysis in Polymerization : Certain pyrazolyl compounds have been utilized as catalysts in the copolymerization of carbon dioxide and cyclohexene oxide. This application demonstrates the potential of these compounds in polymer science, particularly in creating environmentally friendly polymers (Matiwane, Obuah, & Darkwa, 2020).

Biological Evaluation : Pyrazol-5-amine derivatives, including those structurally similar to "3-(4-tert-butylcyclohexyl)-1H-pyrazol-5-amine", have been designed and evaluated for biological activities. These evaluations are crucial in the development of new pharmaceuticals, particularly in antitumor drug development (Ma, Ouyang, Wang, & Yao, 2020).

Molecular Structure and Spectral Analysis : Research has been conducted on the molecular structure and spectral properties of pyrazol-5-amine derivatives. This research aids in understanding the chemical properties and potential applications of these compounds in various fields (Tamer et al., 2016).

Green Chemistry : A study focused on the protection of secondary amine in the pyrazole nucleus using environmentally friendly catalysts highlights the role of these compounds in sustainable chemistry practices (2020).

Safety And Hazards

properties

IUPAC Name |

5-(4-tert-butylcyclohexyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(14)16-15-11/h8-10H,4-7H2,1-3H3,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDFHERTBMQOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-tert-butylcyclohexyl)-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1443004.png)

![[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)-](/img/structure/B1443005.png)

![Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate](/img/structure/B1443009.png)